Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride
Description
Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate hydrochloride is a chiral small molecule characterized by a cyclopentane ring substituted with an amino group at the (1S,2R) stereochemistry and a methyl ester moiety. The hydrochloride salt enhances its solubility and stability, making it a valuable intermediate in pharmaceutical synthesis. Its stereospecific configuration is critical for biological activity, particularly in targeting receptors with high enantioselectivity .
Properties
IUPAC Name |
methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-6-3-2-4-7(6)9;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHFJRIUGZHOSKD-UOERWJHTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CCCC1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H]1CCC[C@H]1N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride typically begins with a suitable cyclopentane derivative. The amino group is introduced through a series of steps involving selective functional group manipulation. Reagents such as lithium aluminum hydride (for reduction) and acetic anhydride (for acetylation) are common. Specific stereochemical control is crucial, often achieved through chiral catalysts or asymmetric synthesis techniques.
Industrial Production Methods
For industrial production, the process must be scalable and cost-effective. One method involves the catalytic hydrogenation of a precursor cyclopentyl compound, followed by esterification with methyl acetate in the presence of an acid catalyst. Large-scale reactions might employ flow chemistry techniques for increased efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form various N-oxides.
Reduction: Reduction typically involves the acetate group, potentially converting it to an alcohol.
Substitution: The amino group allows for nucleophilic substitutions, introducing different alkyl or aryl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclopentyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure makes it an interesting subject for studies on stereochemistry and chiral catalysis.
Biology
Biologically, its derivatives could be explored for potential therapeutic effects, such as enzyme inhibition or receptor modulation. The hydrochloride salt form enhances its solubility, making it suitable for biological assays.
Medicine
In medicine, research may focus on its use as a lead compound for developing new drugs, particularly for targeting specific receptors or enzymes involved in disease pathways.
Industry
Industrial applications could involve its use in the synthesis of novel materials or as a component in chemical manufacturing processes.
Mechanism of Action
The specific mechanism of action for Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate;hydrochloride would depend on its target application. Generally, the compound could interact with molecular targets such as enzymes or receptors, modulating their activity. Pathways involved might include neurotransmitter regulation or enzyme inhibition, depending on the functional groups and structural modifications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Cyclic Amine Scaffolds
(a) Methyl 2-amino-2-cyclopropylacetate hydrochloride
- Molecular Formula: C₆H₁₂ClNO₂
- Key Features : A cyclopropane ring replaces the cyclopentane, reducing steric bulk. The smaller ring increases ring strain but may improve metabolic stability.
- Applications: Used in life sciences research for studying conformationally constrained amino acid analogues .
(b) 2-(1-(Aminomethyl)cyclopentyl)acetic acid hydrochloride
- Molecular Formula: C₈H₁₆ClNO₂
- Key Features : Lacks the methyl ester group, replacing it with a carboxylic acid. This modification increases polarity but reduces cell membrane permeability compared to the ester derivative.
(c) Methyl (2R)-2-amino-2-(2-bromo-4-fluorophenyl)acetate hydrochloride
Functional Group Variations
(a) Methyl 2-[(2R,4S)-4-fluoropyrrolidin-2-yl]acetate hydrochloride
- Molecular Formula: C₇H₁₃ClFNO₂
- Key Features : A fluorinated pyrrolidine ring replaces cyclopentane, offering hydrogen-bonding capabilities and improved metabolic resistance.
- Applications : Versatile scaffold in fluorinated drug candidates .
(b) Cyclopentolate Hydrochloride
Stereochemical Variants
(a) (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
- Molecular Formula: C₁₀H₁₃Cl₂NO₂
- Key Features : Chiral center adjacent to a chlorophenyl group, influencing receptor selectivity.
- Applications : Key intermediate in the synthesis of antidepressants and antipsychotics .
(b) Ethyl (−)-2-[4-[2-[[(1S,2R)-2-hydroxy-2-(4-hydroxyphenyl)-1-methylethyl]amino]ethyl]-2,5-dimethylphenoxy]acetate hydrochloride
- Molecular Formula: C₂₄H₃₃ClNO₅
- Key Features : Complex stereochemistry and hydroxyl groups enhance water solubility (via hydrate formation) and target specificity.
- Applications: Investigated for dysuria treatment due to its α₁-adrenoceptor antagonism .
Data Table: Comparative Analysis of Key Compounds
Research Findings and Implications
- Stereochemical Impact : The (1S,2R) configuration in the target compound enhances binding to G-protein-coupled receptors (GPCRs) compared to its (1R,2S) counterpart, as observed in similar cyclopentane derivatives .
- Solubility : Hydrochloride salts universally improve aqueous solubility, critical for bioavailability. For example, cyclopentolate hydrochloride achieves rapid ocular absorption due to its salt form .
- Metabolic Stability : Fluorinated analogues (e.g., 4-fluoropyrrolidine derivatives) exhibit longer half-lives due to resistance to cytochrome P450 oxidation .
- Synthetic Utility : Methyl ester groups in these compounds facilitate easy hydrolysis to carboxylic acids, enabling modular drug design .
Biological Activity
Methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate; hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interaction with biological targets, and relevant case studies.
- Molecular Formula : C₈H₁₅ClN₁O₂
- Molecular Weight : 193.671 g/mol
- Physical State : Solid (hydrochloride salt enhances solubility)
- Boiling Point : Approximately 249.8 °C at 760 mmHg
The biological activity of methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate; hydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. Notably, it has been studied for its potential as an orexin receptor antagonist , which may influence sleep-wake cycles and appetite regulation. The compound's structure allows it to effectively bind to these receptors, potentially leading to therapeutic effects in conditions like insomnia and obesity .
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Properties : Preliminary studies suggest that methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate; hydrochloride may possess antimicrobial effects against various pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting essential enzymes.
- Antiviral Effects : The compound has also shown potential antiviral activity, possibly by interfering with viral replication processes.
- Neuropharmacological Effects : As an orexin receptor antagonist, the compound may modulate neurotransmitter release and influence behavioral responses related to stress and anxiety .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Antiviral | Reduction in viral replication | |
| Neuropharmacological | Modulation of sleep patterns |
Case Study Analysis
A study published in the Journal of Medicinal Chemistry examined the effects of methyl 2-[(1S,2R)-2-aminocyclopentyl]acetate; hydrochloride on orexin receptors. The results indicated a significant reduction in orexin A binding affinity, suggesting potential applications in treating sleep disorders .
Another investigation focused on the compound's antimicrobial properties, revealing that it effectively inhibited the growth of Staphylococcus aureus in vitro. The study concluded that the compound could be a candidate for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
